4'-Bromo-2-fluoro-1,1'-biphenyl: A Comprehensive Technical Guide for Advanced Research and Development
4'-Bromo-2-fluoro-1,1'-biphenyl: A Comprehensive Technical Guide for Advanced Research and Development
CAS Number: 41604-19-7
Introduction: The Strategic Importance of 4'-Bromo-2-fluoro-1,1'-biphenyl in Medicinal Chemistry
4'-Bromo-2-fluoro-1,1'-biphenyl is a halogenated biphenyl compound of significant interest to researchers and professionals in drug discovery and organic synthesis.[1] Its molecular structure, featuring a bromo substituent for further functionalization and a fluoro group that can modulate physicochemical properties, makes it a valuable intermediate.[1][2] This guide provides an in-depth exploration of its synthesis, properties, and applications, with a focus on the underlying scientific principles that guide its use in the development of novel therapeutics. Specifically, it is recognized as a key intermediate in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[3][4][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 4'-Bromo-2-fluoro-1,1'-biphenyl is fundamental to its effective application in research and synthesis.
Key Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 41604-19-7 | [6][7][8] |
| Molecular Formula | C12H8BrF | [6][8] |
| Molecular Weight | 251.09 g/mol | [6][9] |
| Appearance | Off-white to pale yellow crystalline powder or chunks | [3][4] |
| Melting Point | 39-41 °C (lit.) | [3][9] |
| Boiling Point | 175°C at 2mm Hg | [3] |
| Solubility | Insoluble in water; soluble in DMSO and Methanol | [3] |
| Storage | Sealed in a dry place at room temperature | [3][10] |
Spectroscopic Characterization
The identity and purity of 4'-Bromo-2-fluoro-1,1'-biphenyl are typically confirmed through various spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides reference spectra, including IR and mass spectrometry data.[8] Furthermore, detailed 1H NMR and 13C NMR spectral data are available from various suppliers and databases, which are crucial for structural elucidation and quality control.[11][12]
Synthesis of 4'-Bromo-2-fluoro-1,1'-biphenyl: A Mechanistic Perspective
The synthesis of 4'-Bromo-2-fluoro-1,1'-biphenyl can be approached through several synthetic routes. A common and well-documented method involves a multi-step process starting from ortho-fluoroaniline.[1] Another prominent method is the Suzuki coupling reaction, a powerful tool for the formation of C-C bonds.[9][13]
Synthesis via Diazotization and Substitution from 4-Bromo-2-fluoroaniline
One established synthetic pathway begins with the diazotization of 4-bromo-2-fluoroaniline, followed by a substitution reaction.[14] This method, while effective, involves the use of hazardous reagents and requires careful control of reaction conditions.
A general procedure is as follows: A solution of 4-bromo-2-fluoroaniline and glacial acetic acid in benzene is added to a mixture of sodium nitrite in water and benzene at a controlled temperature.[14] The resulting diazonium salt is then subjected to a reductive coupling.[14]
Protocol: Synthesis from 4-bromo-2-fluoroaniline
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified professionals in a controlled laboratory setting.
Materials:
-
4-bromo-2-fluoroaniline
-
Glacial acetic acid
-
Sodium nitrite
-
Benzene
-
Water
-
1N Hydrochloric acid
-
Iron powder
-
Methanol
-
Concentrated hydrochloric acid
Procedure:
-
A solution of 96 g (0.50 mol) of crude 4-bromo-2-fluoroaniline and 60.0 g (1.0 mol) of glacial acetic acid in 100 ml of benzene is added dropwise over 7 hours to a mixture of 69.0 g (1.0 mol) of sodium nitrite, 69 ml of water, and 700 ml of benzene. The temperature is maintained at 65°C.[14]
-
The reaction mixture is then stirred at 65°C for 12 hours under a nitrogen atmosphere.[14]
-
After cooling, the mixture is washed twice with 400 mL of 1N hydrochloric acid.[14]
-
The organic layer is then heated under reflux overnight (13 hours) with 20 g (0.36 mol) of iron powder, 250 ml of methanol, and 150 ml (1.8 moles) of concentrated hydrochloric acid.[14]
-
The resulting solution is cooled, and the benzene layer is washed with 490 ml of water and then evaporated.[14]
-
The crude product, a dark oil, is purified by distillation at 10 mm Hg to yield 4-bromo-2-fluorobiphenyl.[14]
Modern Approach: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction offers a more versatile and often higher-yielding approach to the synthesis of biphenyl derivatives.[15][16][17] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid. In the context of 4'-Bromo-2-fluoro-1,1'-biphenyl synthesis, this could involve the reaction of a bromofluorobenzene derivative with phenylboronic acid, or a fluorophenylboronic acid with bromobenzene.
The choice of catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), ligands, base, and solvent system is critical for optimizing the reaction yield and minimizing side products.[9][13] The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst.
Caption: Generalized workflow for the synthesis of 4'-Bromo-2-fluoro-1,1'-biphenyl via Suzuki-Miyaura coupling.
Applications in Drug Discovery and Development
The primary application of 4'-Bromo-2-fluoro-1,1'-biphenyl lies in its role as a key building block for the synthesis of pharmaceuticals, most notably NSAIDs.[4] The presence of the bromine atom provides a reactive handle for introducing other functional groups through various cross-coupling reactions, allowing for the construction of more complex molecular architectures.
The fluorine atom, on the other hand, is a bioisostere of a hydrogen atom but with significantly different electronic properties.[2] Its incorporation into a drug candidate can influence metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of the molecule.[2]
Role as a Precursor to Flurbiprofen
A notable example of its application is in the synthesis of Flurbiprofen, a widely used NSAID.[1] The biphenyl core of Flurbiprofen is constructed using 4'-Bromo-2-fluoro-1,1'-biphenyl as a starting material. The bromo group is subsequently converted to the desired carboxylic acid functionality to yield the final active pharmaceutical ingredient.
Safety and Handling
4'-Bromo-2-fluoro-1,1'-biphenyl is classified as harmful if swallowed and causes skin and serious eye irritation.[9][11] It is also considered hazardous to the aquatic environment with long-lasting effects.[7] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[9] It should be stored in a well-ventilated area, away from incompatible materials.[5]
Conclusion
4'-Bromo-2-fluoro-1,1'-biphenyl is a pivotal intermediate for the synthesis of a range of organic molecules, particularly in the pharmaceutical industry. Its unique combination of a reactive bromine atom and a modulating fluorine atom on a biphenyl scaffold provides medicinal chemists with a versatile platform for the design and synthesis of novel therapeutic agents. A comprehensive understanding of its synthesis, properties, and safe handling is essential for its effective utilization in advancing drug discovery and development programs.
References
- 4-Bromo-2-fluoro-1,1'-biphenyl - SIELC Technologies. (2018, February 16).
- 4-bromo-2-fluoro-1,1'-biphenyl — Chemical Substance Information - NextSDS.
- 4-Bromo-2-fluorobiphenyl | 41604-19-7 - ChemicalBook. (2025, July 24).
- 41604-19-7|4-Bromo-2-fluoro-1,1'-biphenyl - BLDpharm.
- Synthesis routes of 4-Bromo-2-fluorobiphenyl - Benchchem.
- 4-Bromo-2-fluorobiphenyl - the NIST WebBook.
- 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem.
- 4-Bromo-2-fluorobiphenyl 99 41604-19-7 - Sigma-Aldrich.
- Synthesis of 4-bromo-2-fluoro-biphenyl - PrepChem.com.
- How is 4-Bromo-2-fluorobiphenyl prepared and used in organic synthesis? - Guidechem. (2024, October 29).
- 41604-19-7, 4-Bromo-2-fluoro-1,1′-biphenyl Formula - ECHEMI.
- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents.
- Synthesis of 4-Bromo-2-fluorobiphenyl by Suzuki Coupling Reaction with Pd(PPh_3)_4 Catalysis | Article Information | J-GLOBAL.
- 4-Bromo-2-fluorobiphenyl-VIWIT-Innovation driven biopharmaceutical and healthcare company.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28).
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28).
- 4-Bromo-2-fluorobiphenyl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.
- (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. (2025, November 18).
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10).
- Spectroscopic and Spectrometric Characterization of 4-Bromo-4'-fluorobiphenyl: A Technical Guide - Benchchem.
- 4-Bromo-2-fluorobiphenyl - Cheméo.
- Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 4).
- (PDF) Structure of 4-bromo-4'-fluorobiphenyl - ResearchGate. (2017, March 6).
- 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum - ChemicalBook.
Sources
- 1. Page loading... [guidechem.com]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. 4-Bromo-2-fluorobiphenyl | 41604-19-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 4-Bromo-2-fluorobiphenyl-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
- 6. 4-Bromo-2-fluoro-1,1’-biphenyl | SIELC Technologies [sielc.com]
- 7. nextsds.com [nextsds.com]
- 8. 4-Bromo-2-fluorobiphenyl [webbook.nist.gov]
- 9. 4-ブロモ-2-フルオロビフェニル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 41604-19-7|4-Bromo-2-fluoro-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 11. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR [m.chemicalbook.com]
- 13. Synthesis of 4-Bromo-2-fluorobiphenyl by Suzuki Coupling Reaction with Pd(PPh_3)_4 Catalysis | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 14. Synthesis routes of 4-Bromo-2-fluorobiphenyl [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 17. gala.gre.ac.uk [gala.gre.ac.uk]
